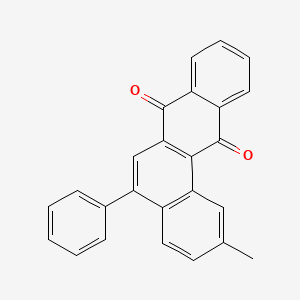
2-Methyl-5-phenyltetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyltetraphene-7,12-dione is an organic compound with the molecular formula C25H16O2 This compound is a derivative of tetraphene, featuring a methyl group at the 2-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyltetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with suitable reagents can lead to the formation of the tetraphene core, followed by functionalization to introduce the methyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the tetraphene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted tetraphene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-phenyltetraphene-7,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyltetraphene-7,12-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer effects. Additionally, it can interact with enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyltetraphene-7,12-dione: Unique due to its specific substitution pattern on the tetraphene core.
Benz[a]anthracene-7,12-dione: Similar structure but lacks the methyl and phenyl substitutions.
Naphthalene-1,2-dione: A simpler structure with fewer aromatic rings.
Uniqueness
Its ability to intercalate into DNA and its use in organic electronics highlight its versatility and importance in scientific research .
Properties
CAS No. |
62051-38-1 |
|---|---|
Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-5-phenylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C25H16O2/c1-15-11-12-17-20(16-7-3-2-4-8-16)14-22-23(21(17)13-15)25(27)19-10-6-5-9-18(19)24(22)26/h2-14H,1H3 |
InChI Key |
FZRFUHLEORCHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


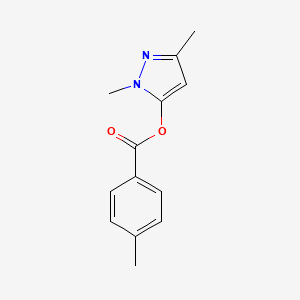
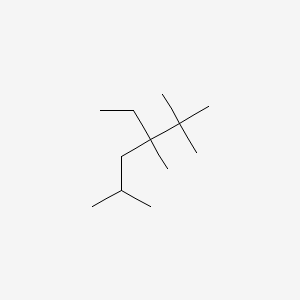
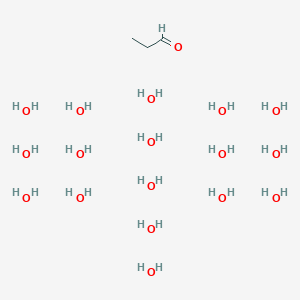
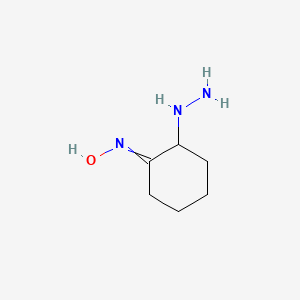
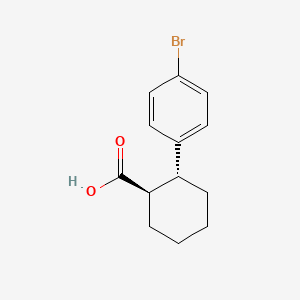

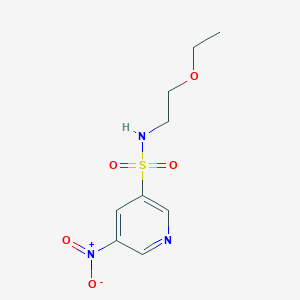
![3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14537811.png)
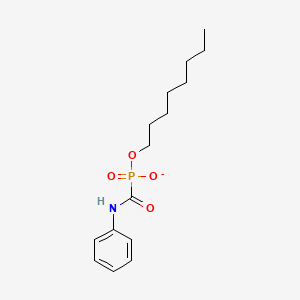
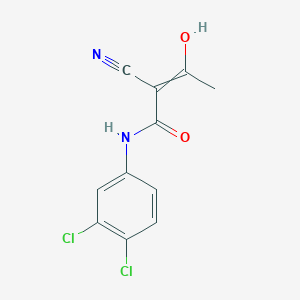
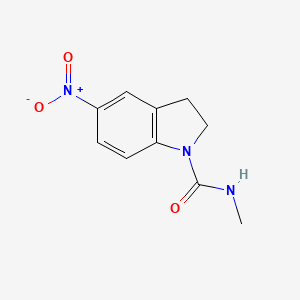
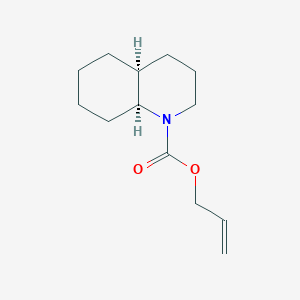
![1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14537834.png)
arsanium perchlorate](/img/structure/B14537841.png)
